8-Aminoquinoline N-Oxide
CAS No.: 92339-84-9
Cat. No.: VC1978467
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92339-84-9 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 1-oxidoquinolin-1-ium-8-amine |
Standard InChI | InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 |
Standard InChI Key | VAPLDXAYDSGTPC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] |
Canonical SMILES | C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] |
Introduction
Chemical Structure and Properties
Molecular Information
8-Aminoquinoline N-oxide is characterized by its specific molecular composition and identifiers that facilitate its recognition in chemical databases and research literature.
Parameter | Information |
---|---|
Chemical Name | 8-Aminoquinoline N-Oxide |
Synonyms | 1-oxidoquinolin-1-ium-8-amine, 8-Quinolinamine 1-oxide |
CAS Number | 92339-84-9 |
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
InChI | InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 |
InChIKey | VAPLDXAYDSGTPC-UHFFFAOYSA-N |
The molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, forming a characteristic quinoline structure with specific functional group modifications .
Structural Representation
The structure of 8-Aminoquinoline N-oxide features a quinoline skeleton with an amine group (-NH2) at the 8-position and an N-oxide group at the nitrogen position of the quinoline ring. The SMILES notation, C1=CC2=C(C(=C1)N)N+[O-], indicates the precise arrangement of atoms within the molecule .
The compound exists as a zwitterionic structure where the nitrogen in the quinoline ring carries a positive charge, balanced by the negative charge on the oxygen atom of the N-oxide group. This electronic distribution significantly influences its chemical behavior and reactivity patterns .
Physical Properties
The physical properties of 8-Aminoquinoline N-oxide contribute to its behavior in various chemical environments and applications.
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]+ | 161.07094 | 128.2 |
[M+Na]+ | 183.05288 | 144.3 |
[M+NH4]+ | 178.09748 | 138.3 |
[M+K]+ | 199.02682 | 139.1 |
[M-H]- | 159.05638 | 132.9 |
[M+Na-2H]- | 181.03833 | 136.5 |
[M]+ | 160.06311 | 131.9 |
[M]- | 160.06421 | 131.9 |
These collision cross-section values, determined through mass spectrometry techniques, provide important information for analytical identification and characterization of the compound in complex mixtures .
Applications and Research Significance
Pharmaceutical Applications
8-Aminoquinoline N-oxide serves as a key precursor in pharmaceutical synthesis, particularly in the development of antimalarial drugs. Its unique chemical structure makes it valuable for creating compounds with specific biological activities targeting parasitic infections .
The N-oxide functionality introduces a reactive site that can be further modified to enhance pharmacological properties of resulting drug candidates. This versatility in chemical transformation pathways makes it an important building block in medicinal chemistry research .
Antimicrobial Properties
Research has demonstrated that 8-Aminoquinoline N-oxide exhibits effectiveness against various bacteria and fungi. This antimicrobial activity has positioned it as a valuable compound in the development of new antimicrobial agents to address growing concerns about antibiotic resistance .
The mechanism of antimicrobial action likely involves the compound's ability to interact with biological targets in microbial cells, possibly disrupting essential cellular processes. Further research into structure-activity relationships could optimize these properties for specific pathogens .
Analytical Chemistry Applications
In analytical chemistry, 8-Aminoquinoline N-oxide functions as a reagent for detecting and quantifying specific substances in complex mixtures. Its distinctive chemical properties enable selective interactions with certain analytes, making it useful in developing sensitive and specific analytical methods .
The N-oxide group provides unique coordination properties that may be exploited in the detection of metal ions or other species of analytical interest. These applications leverage the compound's structure to achieve specific chemical recognition events that signal the presence of target analytes .
Biochemical Research
Biochemical studies employ 8-Aminoquinoline N-oxide to investigate pathways involving oxidative stress and cellular responses. The compound's redox properties and potential interactions with biological molecules make it suitable for probing redox-sensitive processes within cells .
Its ability to participate in electron transfer reactions may provide insights into oxidative mechanisms relevant to disease states and normal cellular function. Researchers utilize these properties to develop experimental models for studying cellular responses to oxidative challenges .
Material Science Applications
In material science, 8-Aminoquinoline N-oxide contributes to the development of functional materials, including sensors and catalysts. The compound's electronic structure and potential for coordination with metal ions make it valuable for creating materials with specific reactive or sensing capabilities .
The N-oxide functionality, combined with the amine group, provides multiple potential binding sites for incorporating the molecule into larger structures or for surface functionalization. These properties enable the design of materials with tailored chemical and physical characteristics for specialized applications .
Safety Parameter | Information |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard Statements | H302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation) |
Precautionary Statements | P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501 |
These hazard classifications necessitate appropriate laboratory safety measures, including the use of personal protective equipment (gloves, eye protection), adequate ventilation, and proper disposal procedures .
The compound should be stored according to manufacturer recommendations, typically in a cool, dry place away from moisture. Proper storage conditions help maintain the compound's integrity and prevent potential hazardous reactions .
Manufacturer | Product Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
TCI Chemical | A2211 | >98.0% (GC) | 1g | $148 |
TCI Chemical | A2211 | >98.0% (GC) | 5g | $546 |
Apolloscientific | OR939750 | 95% | 250mg | $100 |
Apolloscientific | OR939750 | 95% | 1g | $220 |
TRC | A634253 | Not specified | 50mg | $45 |
AK Scientific | 6901AL | Not specified | 1g | $236 |
This pricing information, last updated between 2021-2022, provides researchers with options for procuring the compound according to their budget and quantity requirements .
The compound is categorized under aromatic compounds and heterocyclic chemicals in supplier catalogs, reflecting its structural classification. Its availability from multiple suppliers indicates stable production capabilities to meet research demand .
Related Compounds and Derivatives
The chemical family of quinoline N-oxides includes several related structures with varying substitution patterns. 8-Aminoquinoline N-oxide represents a specific case where the amino group at position 8 provides additional functionality for chemical modifications and biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume